

Application Note: Quantification of Valsartan in Pharmaceutical Formulations by HPLC-UV

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Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of **valsartan** in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **valsartan** in tablets. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Chromatographic Conditions

Several HPLC-UV methods have been reported for the quantification of **valsartan**. A summary of various chromatographic conditions is presented in Table 1 for easy comparison. The choice of column, mobile phase, and detection wavelength can be adapted based on the available instrumentation and specific requirements of the laboratory.

Table 1: Summary of Reported HPLC-UV Chromatographic Conditions for Valsartan Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	Thermo-hypersil ODS (150 mm × 4.6 mm, 5 μm)[3]	Waters Symmetry C18 (250mm × 4.6mm, 5µm)[4]	X terra, RP-18 (100mm x 4.6mm, 5μm)[1]	Zorbax C8 (4.6 mm i.d. X 150 mm, 5 µm)
Mobile Phase	Water: Acetonitrile: Glacial Acetic Acid (500:500:1 v/v/v)	0.02 mM Sodium Dihydrogen Ortho-phosphate (pH 2.5): Acetonitrile (58:42 v/v)	Water: Acetonitrile: Glacial Acetic Acid (550:450:1 v/v/v)	Methanol: 25 mM Potassium Dihydrogen Phosphate (pH 7.3) (55:45 v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	2.0 mL/min	1.0 mL/min
Detection Wavelength	273 nm	250 nm	248 nm	225 nm
Column Temperature	25°C	23 ± 1 °C	Ambient	40°C
Injection Volume	20 μL	10 μL	20 μL	Not Specified
Retention Time	4.6 min	Not Specified	2.53 min	1.753 min

Method Validation Summary

The described methods have been validated according to International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters for Valsartan Quantification



Parameter	Reported Range/Value	
Linearity Range	4 - 140 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Accuracy (% Recovery)	99.65% - 100.8%	
Precision (% RSD)	< 2%	
Limit of Detection (LOD)	1.56 ppm	
Limit of Quantification (LOQ)	4.73 ppm	

Experimental Protocols

- 1. Preparation of Standard Solutions
- Standard Stock Solution (1000 μg/mL): Accurately weigh about 100 mg of **Valsartan** reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate for 15-30 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the same diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 40, 80, 100, 120, and 140 μg/mL).
- 2. Preparation of Sample Solutions (from Tablets)
- Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
- Accurately weigh a portion of the tablet powder equivalent to 100 mg of valsartan and transfer it to a 100 mL volumetric flask.
- Add about 50 mL of diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate for 30 minutes with occasional shaking to ensure complete dissolution of **valsartan**.
- Cool the solution to room temperature and dilute to the mark with the diluent.



- Filter the solution through a 0.45 μm nylon or PTFE syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., dilute 5.0 mL to 50 mL for a target concentration of 100 μg/mL).

3. HPLC-UV Analysis

- Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1).
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for valsartan.
- 4. Data Analysis
- Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Quantification: Determine the concentration of **valsartan** in the sample solutions from the calibration curve using the measured peak area.
- Calculation: Calculate the amount of **valsartan** per tablet using the following formula:

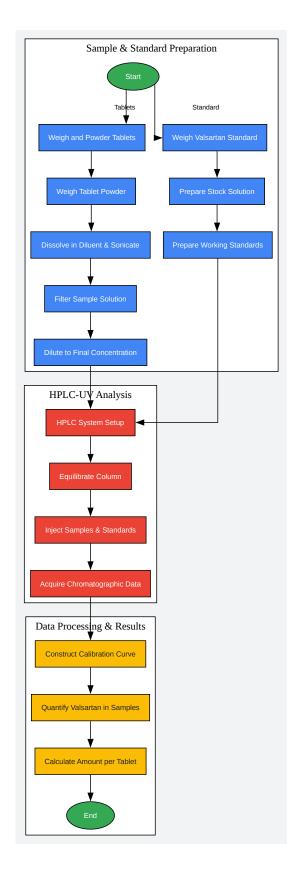
Amount of **Valsartan** per tablet (mg) = $(C \times D \times A) / W$

Where:

- \circ C = Concentration of **valsartan** in the sample solution (μ g/mL) from the calibration curve
- D = Dilution factor of the sample solution
- A = Average tablet weight (mg)
- W = Weight of tablet powder taken for analysis (mg)



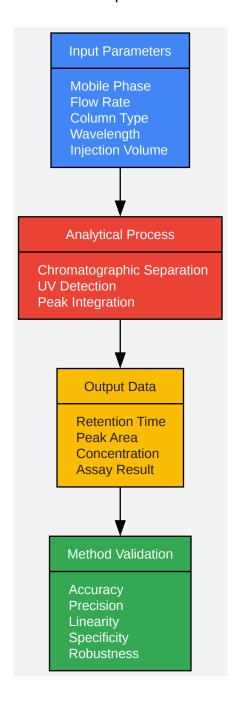
Visualizations



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Caption: Experimental workflow for valsartan quantification.



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Caption: Logical relationship of the HPLC-UV method.

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